

The Enigmatic Profile of 5-Methylthio-DMT: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Methylthio DMT

Cat. No.: B1215185

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Methylthio-DMT is a psychoactive substance and is classified as a controlled substance in many jurisdictions. This document is intended for informational and research purposes only. All activities involving this compound should be conducted in strict compliance with local laws and regulations, and under the guidance of appropriate institutional review boards and ethics committees.

Executive Summary

5-Methylthio-N,N-dimethyltryptamine (5-MeS-DMT) is a lesser-known psychedelic tryptamine, structurally analogous to the more extensively studied 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While its presence has been noted in the scientific literature for decades, a comprehensive in vitro and in vivo characterization of 5-MeS-DMT remains elusive. This technical guide synthesizes the currently available, albeit limited, scientific information on 5-MeS-DMT. It is important to note at the outset that detailed in vitro receptor binding affinities and functional activity data for 5-MeS-DMT are not readily available in the public domain. Consequently, this guide focuses on the existing in vivo comparative data, qualitative human reports, and established experimental protocols, while also presenting a hypothesized signaling pathway based on its structural similarity to other serotonergic psychedelics.

In Vitro Effects: A Data Gap

Despite targeted searches of scientific literature, specific quantitative in vitro data for 5-Methylthio-DMT, such as receptor binding affinities (K_i values) and functional potencies (EC_{50} or IC_{50} values) at serotonin receptors (e.g., 5-HT_{1a}, 5-HT_{2a}, 5-HT_{2C}) and other potential targets, have not been publicly reported. The vast body of research available for its analog, 5-MeO-DMT, highlights a significant gap in our understanding of 5-MeS-DMT's specific molecular interactions. Future in vitro studies are crucial to elucidate the precise receptor binding profile and functional activity of this compound.

In Vivo Effects: Comparative Potency and Behavioral Outcomes

The primary in vivo characterization of 5-MeS-DMT comes from a drug discrimination study in rats conducted by Glennon and colleagues in 1982. This study provides a quantitative comparison of its behavioral effects relative to its structural analogs.

Animal Studies: Drug Discrimination

In a two-lever drug discrimination task, rats trained to recognize the hallucinogenic cue of 5-MeO-DMT also generalized to 5-MeS-DMT, indicating a shared mechanism of action. The study established a clear potency order among the tested tryptamines.

Table 1: Comparative In Vivo Potency of Tryptamine Derivatives in a Drug Discrimination Paradigm^[1]

Compound	Relative Potency (vs. 5-MeO-DMT)
5-Methoxy-DMT (5-MeO-DMT)	Most Potent
5-Methylthio-DMT (5-MeS-DMT)	Less potent than 5-MeO-DMT
4-Methoxy-DMT (4-MeO-DMT)	Less potent than 5-MeS-DMT
4-Methylthio-DMT (4-MeS-DMT)	Least Potent

Source: Glennon et al., 1982. The study utilized rats trained to discriminate 1.5 mg/kg of 5-MeO-DMT from saline.

Rodent behavioral studies have also indicated that 5-MeS-DMT is less potent than psilocin (4-HO-DMT) but more potent than 4-MeO-DMT or 4-MeS-DMT[2].

Human Studies: Qualitative Reports

The late Dr. Alexander Shulgin provided the only known qualitative human data for 5-MeS-DMT in his book "TiHKAL (Tryptamines I Have Known and Loved)".

Table 2: Qualitative Human Effects of Smoked 5-Methylthio-DMT[2]

Parameter	Description
Dosage	15 - 30 mg
Route of Administration	Smoked
Onset of Effects	Very fast
Duration of Effects	10 - 30 minutes (less than 1 hour)
Reported Subjective Effects	"Stoned" feeling, Absence of visual effects
Relative Potency	Approximately half as potent as 5-MeO-DMT

Source: Shulgin & Shulgin, "TiHKAL".

Experimental Protocols

In Vivo: Drug Discrimination in Rats

The following protocol is based on the methodology described by Glennon et al. (1982)[1].

- Subjects: Male rats.
- Apparatus: Standard two-lever operant conditioning chambers.
- Training:
 - Rats are trained to discriminate between an intraperitoneal (i.p.) injection of 5-MeO-DMT (1.5 mg/kg) and saline.

- Correct lever presses following drug or saline administration are reinforced with a food reward (e.g., sweetened milk or food pellets) on a fixed-ratio schedule.
- Training continues until a high level of accuracy (e.g., >80% correct) is consistently achieved.
- Generalization Testing:
 - Once trained, rats are administered various doses of test compounds, including 5-MeS-DMT.
 - The percentage of responses on the drug-appropriate lever is measured.
 - A full generalization is typically considered when a dose of the test compound results in >80% of responses on the drug-appropriate lever.
- Data Analysis:
 - Dose-response curves are generated to determine the ED₅₀ value for each compound that produces the discriminative stimulus effect.



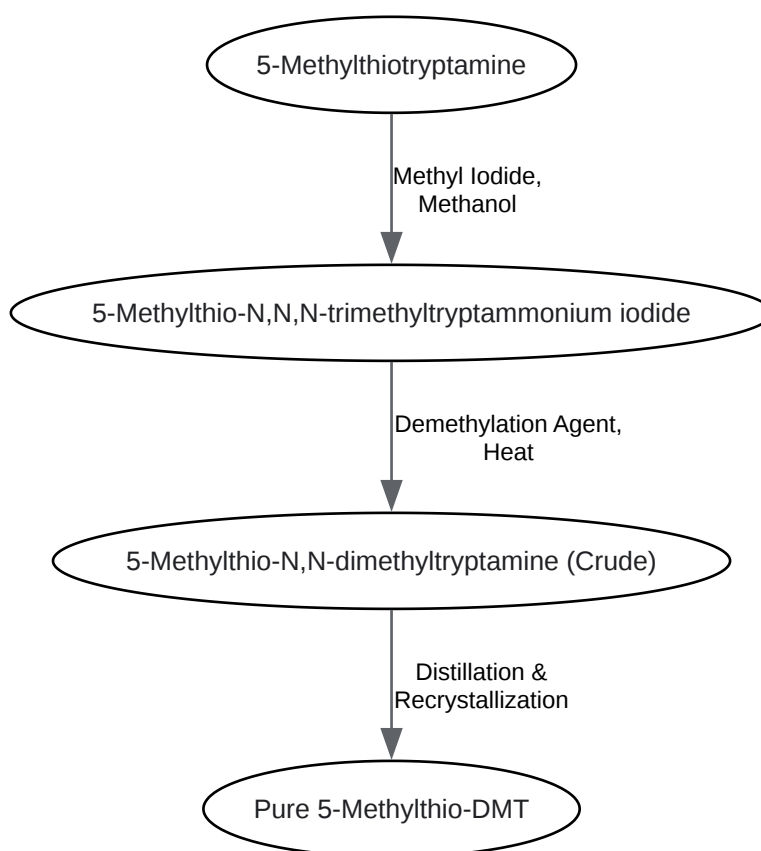
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Drug Discrimination Experimental Workflow

Chemical Synthesis

A method for the synthesis of 5-Methylthio-DMT is described in "TiHKAL". The following is a summary of the described procedure.

- Starting Material: 5-methylthiotryptamine.
- Step 1: Quaternization of the Amine. The free base of 5-methylthiotryptamine is reacted with methyl iodide in methanol to form the quaternary ammonium salt, 5-methylthio-N,N,N-trimethyltryptammonium iodide.
- Step 2: Demethylation. The resulting quaternary salt is then demethylated to yield 5-methylthio-N,N-dimethyltryptamine. This can be achieved by heating the salt in a suitable solvent with a demethylating agent.
- Purification: The crude product is purified by distillation and recrystallization to yield pure 5-Methylthio-DMT.



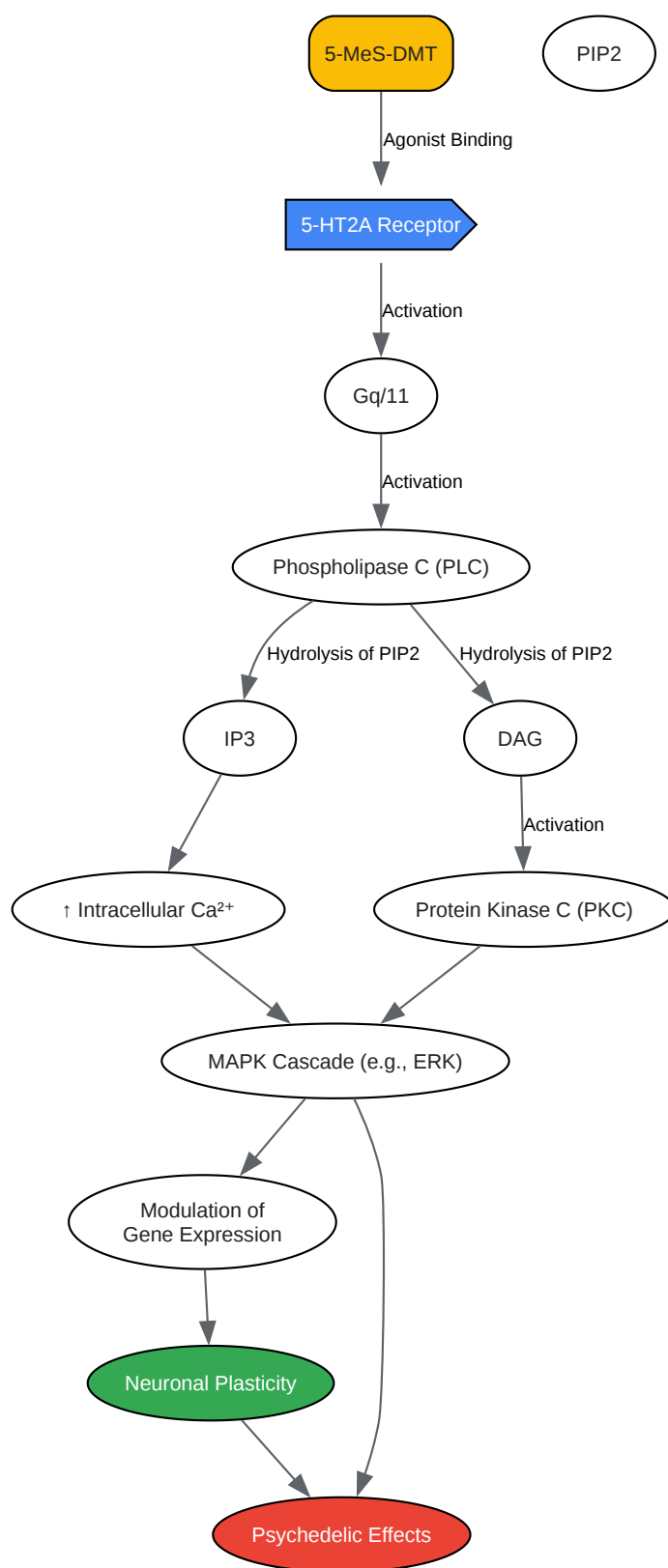
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Synthesis of 5-Methylthio-DMT

Hypothesized Signaling Pathway

Given the lack of specific in vitro data for 5-MeS-DMT, the following signaling pathway is hypothesized based on the known mechanisms of other psychedelic tryptamines, which primarily act as agonists at the serotonin 2A (5-HT_{2a}) receptor.

Activation of the 5-HT_{2a} receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to initiate a downstream signaling cascade involving phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of further intracellular signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK, which can ultimately modulate gene expression and neuronal plasticity. This pathway is thought to underlie the acute psychedelic effects and potential long-term therapeutic benefits of these compounds.



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Hypothesized 5-HT_{2a} Receptor Signaling Pathway for 5-MeS-DMT

Conclusion and Future Directions

5-Methylthio-DMT remains a compound of scientific interest with a largely uncharacterized pharmacological profile. The available data suggests it is a psychoactive tryptamine with hallucinogenic-like properties in animals and subjective effects in humans, albeit with a potency lower than its well-studied counterpart, 5-MeO-DMT. The significant gaps in the in vitro data for 5-MeS-DMT present a clear opportunity for future research. A thorough investigation of its receptor binding affinities and functional activities at a range of serotonergic and other receptors is essential for a comprehensive understanding of its mechanism of action. Such studies would not only illuminate the structure-activity relationships within this class of compounds but also provide a rational basis for any potential future exploration of its therapeutic applications. Researchers in the field of drug development are encouraged to pursue these foundational studies to fully characterize the enigmatic profile of 5-Methylthio-DMT.

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